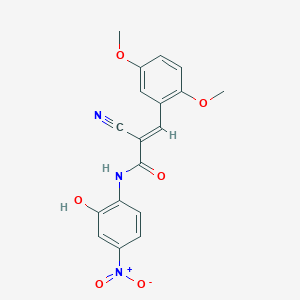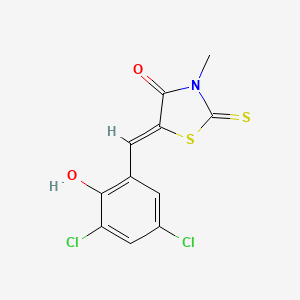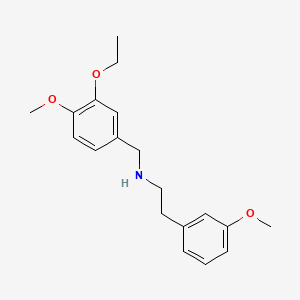
N-(3-ethoxy-4-methoxybenzyl)-2-(3-methoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ETHOXY-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE is an organic compound that belongs to the class of amines. This compound features both ethoxy and methoxy functional groups attached to a benzyl and phenethylamine backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHOXY-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-methoxybenzyl chloride and 3-methoxyphenethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-ethoxy-4-methoxybenzyl chloride is reacted with 3-methoxyphenethylamine in an appropriate solvent like dichloromethane or ethanol under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using continuous flow reactors to optimize temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHOXY-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-ETHOXY-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE: Lacks the ethoxy group, which may affect its biological activity.
N-(3-ETHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE: Lacks the methoxy group on the benzyl ring.
N-(3-ETHOXY-4-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE: Has a different substitution pattern on the phenethylamine moiety.
Uniqueness
N-(3-ETHOXY-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H25NO3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C19H25NO3/c1-4-23-19-13-16(8-9-18(19)22-3)14-20-11-10-15-6-5-7-17(12-15)21-2/h5-9,12-13,20H,4,10-11,14H2,1-3H3 |
InChI Key |
LTGDSAMQOQHQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one](/img/structure/B14919709.png)
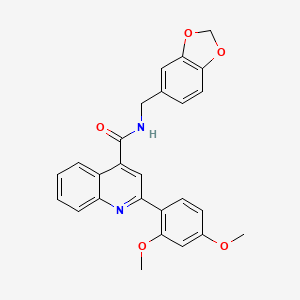
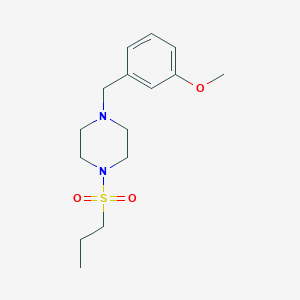
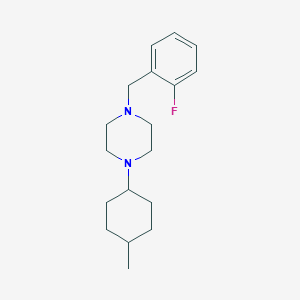
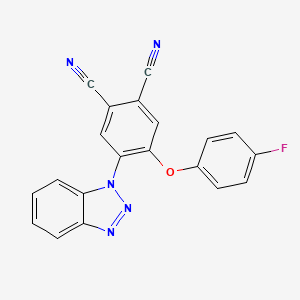

![1,4-Bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B14919750.png)
![8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14919754.png)
![(2E)-3-(4-fluorophenyl)-N-({2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14919757.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919759.png)
![2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1-naphthol](/img/structure/B14919762.png)
![(2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid](/img/structure/B14919767.png)
